molecular formula C21H32N2O2 B12529336 10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol CAS No. 820231-81-0

10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol

Cat. No.: B12529336
CAS No.: 820231-81-0
M. Wt: 344.5 g/mol
InChI Key: ZTPUIOSCXSOSPV-FQEVSTJZSA-N
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Description

“10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol” typically involves multi-step organic reactions The process may start with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling through alkylation or acylation reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the alkyne group would produce an alkane.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

Could be used in the development of new materials with specific properties such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of “10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • “10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-amine”
  • “10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-carboxylic acid”

Properties

CAS No.

820231-81-0

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

10-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]dec-9-yn-1-ol

InChI

InChI=1S/C21H32N2O2/c1-23-13-10-12-20(23)18-25-21-15-19(16-22-17-21)11-8-6-4-2-3-5-7-9-14-24/h15-17,20,24H,2-7,9-10,12-14,18H2,1H3/t20-/m0/s1

InChI Key

ZTPUIOSCXSOSPV-FQEVSTJZSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCCCCCCCCO

Canonical SMILES

CN1CCCC1COC2=CN=CC(=C2)C#CCCCCCCCCO

Origin of Product

United States

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